8-Hexadecanone
CAS No.: 18277-02-6
Cat. No.: VC20655990
Molecular Formula: C16H32O
Molecular Weight: 240.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18277-02-6 |
|---|---|
| Molecular Formula | C16H32O |
| Molecular Weight | 240.42 g/mol |
| IUPAC Name | hexadecan-8-one |
| Standard InChI | InChI=1S/C16H32O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
| Standard InChI Key | ALUNYBONRLSEIF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(=O)CCCCCCC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 8-hexadecanone features a 16-carbon aliphatic chain with a ketone group () positioned at the eighth carbon atom. This arrangement, confirmed by spectroscopic and crystallographic analyses , imposes steric and electronic constraints that influence its reactivity. The linearity of the carbon chain ensures minimal branching, reducing steric hindrance at the carbonyl site while promoting van der Waals interactions in condensed phases.
The IUPAC name hexadecan-8-one explicitly denotes the ketone’s position, distinguishing it from isomers such as 7-hexadecanone or cyclohexadecanone. Computational models derived from PubChem data illustrate a staggered conformation in the ground state, with the carbonyl oxygen adopting a planar geometry typical of sp² hybridization.
Spectroscopic Identification
Infrared (IR) spectroscopy reveals a strong absorption band near 1715 cm, characteristic of the carbonyl stretching vibration. Nuclear magnetic resonance (NMR) data further corroborate the structure: the NMR spectrum displays a peak at approximately 209 ppm for the carbonyl carbon, while adjacent carbons (C7 and C9) exhibit deshielding effects due to electron withdrawal by the ketone group. Mass spectrometry fragments the molecule predominantly at the carbonyl site, yielding ions at 85 and 155, corresponding to cleavage of the C8–C9 bond .
Physical and Chemical Properties
Thermodynamic Parameters
8-Hexadecanone’s physical properties reflect its hydrophobic nature and molecular symmetry. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 240.4247 g/mol | |
| Boiling Point | 339 °C | |
| Melting Point | 32–34 °C | |
| Density (20 °C) | 0.82 g/cm³ | |
| Solubility in Water | 0.02 g/L (25 °C) | |
| Vapor Pressure (25 °C) | 0.01 mmHg |
The relatively high boiling point arises from extensive London dispersion forces between long hydrocarbon chains, while limited water solubility stems from the nonpolar aliphatic backbone.
Chemical Stability and Reactivity
As a ketone, 8-hexadecanone undergoes nucleophilic addition reactions at the carbonyl carbon. Steric hindrance from the flanking methylene groups slightly attenuates reactivity compared to shorter-chain analogs. For example, reaction with Grignard reagents yields tertiary alcohols, though yields depend on solvent polarity and temperature optimization. Reduction with lithium aluminum hydride () produces the corresponding secondary alcohol, 8-hexadecanol, a reaction critical in fragrance synthesis.
Synthesis and Industrial Production
Oxidation of Secondary Alcohols
The most common synthesis route involves oxidizing 8-hexadecanol using agents like potassium permanganate () or Jones reagent () in acidic media:
Yields exceed 80% when conducted at 60–80 °C with rigorous pH control to prevent over-oxidation.
Ketonization of Carboxylic Acids
Alternative methods include the ketonization of palmitic acid derivatives via decarboxylative coupling, though this route is less economical due to side product formation. Catalytic methods employing transition metals (e.g., palladium or nickel) show promise for scalable production but require further optimization.
Applications in Industry and Research
Fragrance and Flavor Formulation
8-Hexadecanone’s mild, waxy odor profile makes it a valuable intermediate in perfumery. It serves as a fixative, prolonging the retention of volatile aroma compounds in cosmetics and candles. Blends with citrus or floral notes benefit from its stabilizing effect, though usage rarely exceeds 2% (w/w) due to solubility constraints.
Solvent and Reaction Medium
The compound’s high boiling point and organic miscibility render it suitable as a solvent for high-temperature reactions, particularly in polymer chemistry. Its inertness toward electrophiles allows its use in Friedel-Crafts acylations, though polar aprotic solvents often outperform it in such contexts.
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